molecular formula C15H10BrNO3 B11223558 (4Z)-2-(3-bromophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(3-bromophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11223558
M. Wt: 332.15 g/mol
InChI Key: OWYMIJZMUMEPEQ-JYRVWZFOSA-N
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Description

(4Z)-2-(3-BROMOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a bromophenyl group, a methylfuran group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-BROMOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with an appropriate amine to form the oxazole ring under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-BROMOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the original compound.

Scientific Research Applications

(4Z)-2-(3-BROMOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-BROMOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(3-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOLE: Lacks the methylfuran group.

    4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Lacks the bromophenyl group.

Uniqueness

The presence of both the bromophenyl and methylfuran groups in (4Z)-2-(3-BROMOPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C15H10BrNO3

Molecular Weight

332.15 g/mol

IUPAC Name

(4Z)-2-(3-bromophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C15H10BrNO3/c1-9-5-6-12(19-9)8-13-15(18)20-14(17-13)10-3-2-4-11(16)7-10/h2-8H,1H3/b13-8-

InChI Key

OWYMIJZMUMEPEQ-JYRVWZFOSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

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